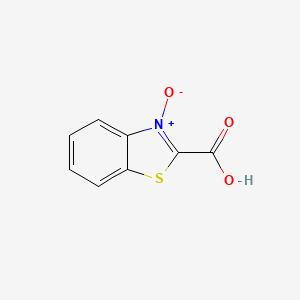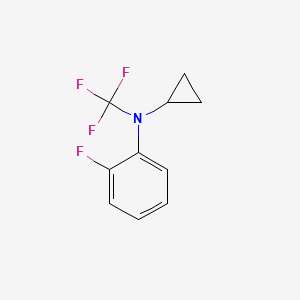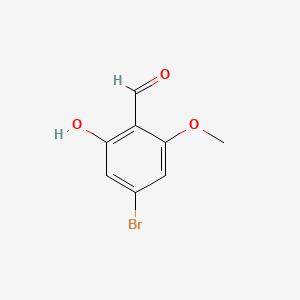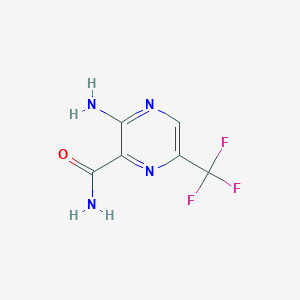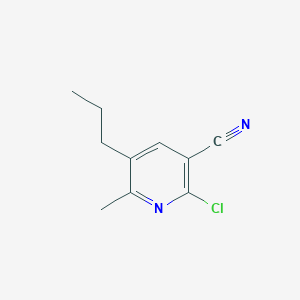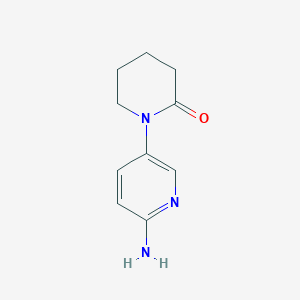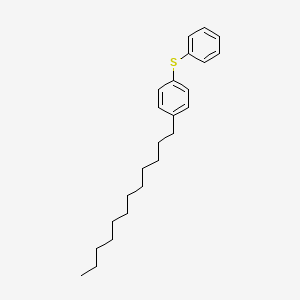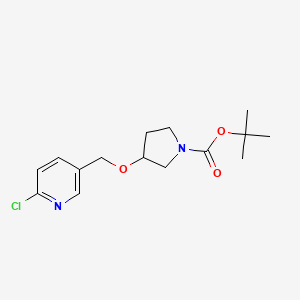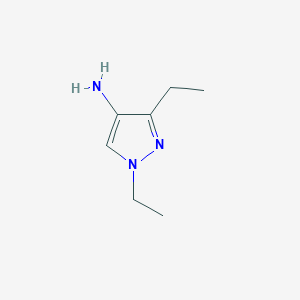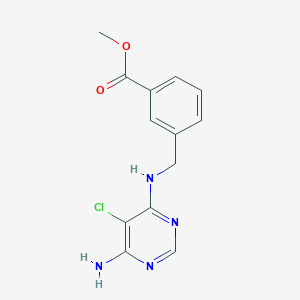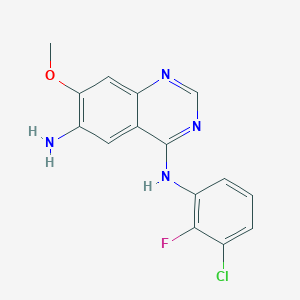
Dacomitinib Impurity 2F3LAJ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dacomitinib Impurity 2F3LAJ is a chemical compound related to Dacomitinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. Dacomitinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Impurities like 2F3LAJ are often studied to understand the stability, efficacy, and safety of the parent drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dacomitinib Impurity 2F3LAJ involves multiple steps, including the use of specific reagents and catalysts. The preparation typically starts with the synthesis of intermediate compounds, followed by their purification and conversion into the final impurity. Common reagents used in the synthesis include acetonitrile, sodium perchlorate, and methanol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the formation of impurities and degradation products .
Análisis De Reacciones Químicas
Types of Reactions
Dacomitinib Impurity 2F3LAJ undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are analyzed to understand their impact on the efficacy and safety of the parent drug .
Aplicaciones Científicas De Investigación
Dacomitinib Impurity 2F3LAJ has several scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic routes.
Biology: Helps in understanding the biological activity and toxicity of related compounds.
Medicine: Aids in the development of safer and more effective drugs by studying the impurities and their effects.
Industry: Used in quality control and assurance processes to ensure the purity and stability of pharmaceutical products
Mecanismo De Acción
The mechanism of action of Dacomitinib Impurity 2F3LAJ involves its interaction with the EGFR family of tyrosine kinases. The compound exerts its effects by binding irreversibly to the ATP-binding site of the EGFR, HER2, and HER4 receptors, inhibiting their activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dacomitinib Impurity 2F3LAJ include:
- Afatinib
- Gefitinib
- Erlotinib
- Osimertinib
Uniqueness
This compound is unique due to its specific structure and reactivity, which differ from other related compounds. Its irreversible binding to the EGFR family of receptors sets it apart from first-generation inhibitors like gefitinib and erlotinib, which have reversible binding .
Conclusion
This compound is a significant compound in the study of Dacomitinib’s stability, efficacy, and safety. Its synthesis, chemical reactions, and scientific applications provide valuable insights into the development of more effective and safer pharmaceutical products.
Propiedades
Número CAS |
1221892-23-4 |
|---|---|
Fórmula molecular |
C15H12ClFN4O |
Peso molecular |
318.73 g/mol |
Nombre IUPAC |
4-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazoline-4,6-diamine |
InChI |
InChI=1S/C15H12ClFN4O/c1-22-13-6-12-8(5-10(13)18)15(20-7-19-12)21-11-4-2-3-9(16)14(11)17/h2-7H,18H2,1H3,(H,19,20,21) |
Clave InChI |
ZMVWTJDUTVHXPE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


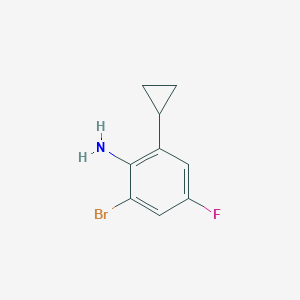
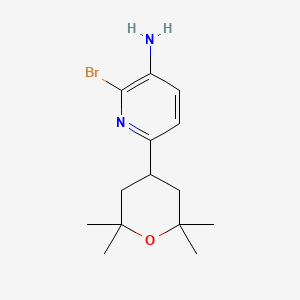
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)
